Revaprazan-d3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

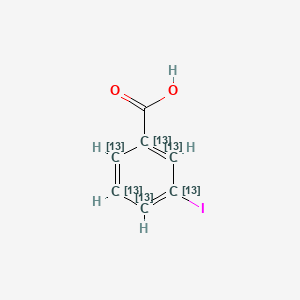

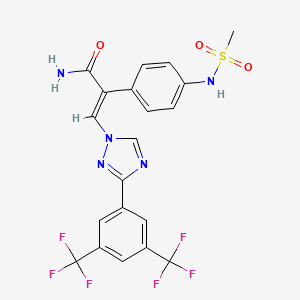

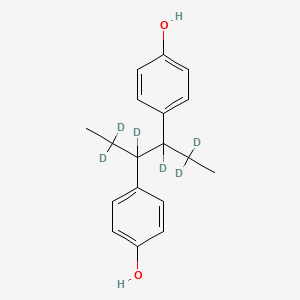

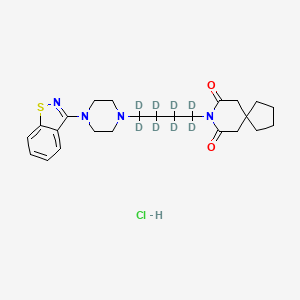

Revaprazan-d3 Hydrochloride is a deuterated form of Revaprazan Hydrochloride, a potassium-competitive acid blocker (P-CAB) used to reduce gastric acid secretion. It is primarily used in the treatment of gastritis and peptic ulcers. This compound is a novel compound that has been developed to improve the pharmacokinetic properties of Revaprazan Hydrochloride .

Preparation Methods

The preparation of Revaprazan-d3 Hydrochloride involves several synthetic routes. One common method includes the following steps :

Preparation of 4-hydroxyl-2-(4-fluoroaniline)-5,6-dimethylpyrimidine: This intermediate is synthesized by reacting 4-fluoroaniline with cyanamide to produce 4-fluorophenyl guanidine carbonate, which then forms a ring with 2-methyl ethyl acetoacetate.

Preparation of 4-chloro-2-(4-fluoroaniline)-5,6-dimethylpyrimidine: The intermediate from step 1 is reacted with phosphorus oxychloride.

Preparation of Revaprazan Hydrochloride: The intermediate from step 2 is reacted with 1-methyl-1,2,3,4-tetrahydroisoquinoline, followed by the addition of hydrochloric acid to form Revaprazan Hydrochloride.

This method is advantageous due to its simplicity, high product purity, good yield, and suitability for industrial production .

Chemical Reactions Analysis

Revaprazan-d3 Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly involving the fluorine atom on the phenyl ring.

Oxidation and Reduction Reactions: These reactions can modify the functional groups on the pyrimidine and isoquinoline rings.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include phosphorus oxychloride, cyanamide, and 1-methyl-1,2,3,4-tetrahydroisoquinoline .

Scientific Research Applications

Revaprazan-d3 Hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Revaprazan Hydrochloride.

Biology: The compound is used in biological studies to investigate its effects on gastric acid secretion and its potential therapeutic benefits.

Medicine: this compound is used in clinical trials to evaluate its efficacy and safety in treating gastritis and peptic ulcers.

Industry: The compound is used in the pharmaceutical industry for the development of new formulations and drug delivery systems

Mechanism of Action

Revaprazan-d3 Hydrochloride exerts its effects by competitively inhibiting the potassium-binding site of the gastric H+/K±ATPase enzyme, also known as the proton pump. This inhibition prevents the final step of gastric acid secretion, leading to a reduction in gastric acid levels. The compound’s molecular targets include the H+/K±ATPase enzyme, and its pathways involve the suppression of gastric acid secretion .

Comparison with Similar Compounds

Revaprazan-d3 Hydrochloride is unique compared to other similar compounds due to its deuterated form, which enhances its pharmacokinetic properties. Similar compounds include:

Vonoprazan: Another potassium-competitive acid blocker with a rapid onset of action and prolonged effect.

Tegoprazan: A P-CAB with similar efficacy but different pharmacokinetic properties.

Fexuprazan: A newer P-CAB under development with promising therapeutic potential

This compound stands out due to its improved stability and bioavailability, making it a valuable compound in the treatment of acid-related disorders.

Properties

Molecular Formula |

C22H24ClFN4 |

|---|---|

Molecular Weight |

401.9 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-4,5-dimethyl-6-[1-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine;hydrochloride |

InChI |

InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H/i3D3; |

InChI Key |

MALPZYQJEDBIAK-FJCVKDQNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)

![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)